Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate
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Overview
Description
Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the thiazole ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenacyl bromide and thiobenzamide can be used as starting materials.
Esterification: The resulting thiazole derivative is then esterified using methanol and an acid catalyst such as sulfuric acid to form the methyl ester.
Reaction Conditions
Temperature: The reactions are typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol for the esterification step.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid are used to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors might be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly due to its thiazole ring, which is known for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural features.
Biological Studies: It serves as a model compound in studying the interactions of thiazole derivatives with biological targets, aiding in the understanding of their mechanism of action.
Mechanism of Action
The mechanism by which Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism, making it a potential antimicrobial agent.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: Similar in structure but lacks the thiazole ring, making it less versatile in terms of biological activity.
2-(4-Chlorophenyl)-4-phenyl-1,3-thiazole: Lacks the ester group, which may affect its solubility and reactivity.
Uniqueness
Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate is unique due to the combination of the thiazole ring, chlorophenyl group, and ester functionality, which together confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-5-3-2-4-6-12)20-18(23-15)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWODRFOXLUMXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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